molecular formula C16H15NO3 B6404676 2-(3-Acetylaminophenyl)-5-methylbenzoic acid, 95% CAS No. 1261912-32-6

2-(3-Acetylaminophenyl)-5-methylbenzoic acid, 95%

Cat. No. B6404676
CAS RN: 1261912-32-6
M. Wt: 269.29 g/mol
InChI Key: CBWRRNPTGYUWDE-UHFFFAOYSA-N
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Description

2-(3-Acetylaminophenyl)-5-methylbenzoic acid, otherwise known as AMPBA, is an important organic compound used in various scientific research applications. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. AMPBA is a derivative of benzoic acid, and is a popular reagent in organic synthesis. This compound is used in various chemical reactions and has been studied extensively in laboratory settings.

Scientific Research Applications

AMPBA is used in various scientific research applications. It is a popular reagent for organic synthesis and is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic reactions and as a reagent for the determination of trace metals. Additionally, it is used in the synthesis of polymers and other polymeric materials.

Mechanism of Action

AMPBA is an organic compound that acts as a catalyst in various organic reactions. It is able to facilitate the formation of various organic compounds by acting as a nucleophile and attacking the electrophilic sites of the reactants. This reaction is known as nucleophilic substitution, and is the basis of many organic reactions.
Biochemical and Physiological Effects
AMPBA is an organic compound that is not toxic to humans. However, it has been found to have some adverse effects when exposed to high concentrations. These effects include irritation of the skin and eyes, as well as respiratory irritation. Additionally, AMPBA has been found to be a mutagenic compound, meaning that it can cause genetic mutations in cells.

Advantages and Limitations for Lab Experiments

AMPBA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily available. Additionally, it is a highly reactive compound, making it useful for a variety of organic reactions. However, there are some limitations to using AMPBA in laboratory experiments. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, it is a mutagenic compound, meaning that it can cause genetic mutations in cells.

Future Directions

The use of AMPBA in scientific research has many potential future directions. One potential area of research is in the development of new pharmaceuticals and other organic compounds. Additionally, AMPBA could be used as a catalyst in the synthesis of polymers and other polymeric materials. Furthermore, it could be used in the synthesis of dyes and other pigments. Finally, AMPBA could be used in the determination of trace metals in laboratory settings.

Synthesis Methods

AMPBA can be synthesized through a two-step process. The first step involves the reaction of 3-aminophenol with acetic anhydride to form 3-acetamidophenol. This reaction is conducted in an aqueous medium at a temperature of 70-90 °C. The second step involves the reaction of 3-acetamidophenol with methyl iodide in the presence of sodium hydroxide to form AMPBA. This reaction is conducted in an aqueous medium at a temperature of 40-50 °C. The product is then extracted from the reaction mixture using a suitable solvent.

properties

IUPAC Name

2-(3-acetamidophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-6-7-14(15(8-10)16(19)20)12-4-3-5-13(9-12)17-11(2)18/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWRRNPTGYUWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690607
Record name 3'-Acetamido-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-32-6
Record name 3'-Acetamido-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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